molecular formula C12H13N5O2S B2818141 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 1788543-39-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2818141
CAS No.: 1788543-39-4
M. Wt: 291.33
InChI Key: MZGJPOWGYIKTFQ-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a synthetic organic compound featuring a hybrid heterocyclic architecture, designed for advanced chemical and pharmaceutical research. Its molecular structure integrates an imidazo[1,2-b]pyrazole system connected via an ethyl linker to a pyridine-3-sulfonamide group . This combination places it within a class of nitrogen-rich heterocycles known for their significant relevance in medicinal chemistry. The imidazole ring is a privileged scaffold in drug discovery, noted for its widespread presence in biologically active molecules . Furthermore, the sulfonamide functional group is a common pharmacophore found in compounds with a diverse range of therapeutic activities. While the specific biological profile of this compound is a subject of ongoing investigation, its structural features make it a valuable candidate for exploring new chemical entities. Potential research applications include serving as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic libraries, or a lead compound for biochemical probing. Researchers can utilize this material to investigate structure-activity relationships (SAR), particularly in the context of modulating enzyme activity or receptor function. This product is provided as a characterizable solid for research purposes. It is supplied with guaranteed high levels of purity, as verified by advanced analytical techniques including NMR and LC-MS. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-20(19,11-2-1-4-13-10-11)15-6-7-16-8-9-17-12(16)3-5-14-17/h1-5,8-10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJPOWGYIKTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyrazole core. This can be achieved through cyclization reactions involving amido-nitriles and other precursors under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

Anticancer Applications

The imidazo[1,2-b]pyrazole moiety present in this compound has been linked to anticancer properties. Research indicates that derivatives of imidazo[1,2-b]pyrazole can inhibit key cancer-related enzymes. For instance, studies have shown that compounds derived from this scaffold exhibit inhibitory effects on the V600E BRAF kinase, a target in melanoma treatment, with IC50 values as low as 0.49 µM . This suggests that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide may also possess similar inhibitory effects.

Antifungal Activity

Recent studies have investigated the antifungal potential of pyridine-3-sulfonamide derivatives. For example, a series of novel compounds featuring a pyridine-3-sulfonamide scaffold demonstrated significant antifungal activity against various Candida species, outperforming traditional treatments like fluconazole . Although specific data on this compound is limited, its structural similarities to these effective antifungal agents suggest potential in this area.

Pharmacological Properties

Research on related compounds has highlighted various pharmacological properties attributed to the pyrazole and pyridine moieties. These include:

  • Antidiabetic Activity : Some derivatives have shown potent inhibition of enzymes like α-amylase and α-glucosidase .
  • Antimicrobial Activity : Certain sulfonamide derivatives exhibit strong antibacterial properties against strains such as Escherichia coli and *Staphylococcus aure

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound is characterized by the presence of an imidazo[1,2-b]pyrazole moiety linked to a pyridine sulfonamide. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

1. Anticancer Properties

Research indicates that compounds with imidazo[1,2-b]pyrazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with varying degrees of efficacy. The most active derivatives demonstrated growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through its ability to inhibit TNF-α release in cellular models. This effect is crucial as TNF-α is a key mediator in inflammatory processes and autoimmune diseases. Compounds structurally similar to this compound have been shown to inhibit the intracellular phosphorylation of HSP27 and reduce LPS-induced TNF-α release .

3. Antimicrobial Activity

Imidazo[1,2-b]pyrazole derivatives are also noted for their antimicrobial properties. The structural characteristics allow these compounds to interact with bacterial enzymes or receptors, leading to inhibition of microbial growth. Further studies are necessary to quantify this activity against specific pathogens .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways associated with inflammation and cancer progression.
  • Receptor Modulation : By binding to receptors involved in inflammatory responses or cellular proliferation, the compound can alter downstream signaling cascades.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of HepG2 and HeLa cell proliferation
Anti-inflammatoryInhibition of TNF-α release
AntimicrobialPotential inhibition of bacterial growth

Q & A

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, imidazo-pyrazole protons resonate at δ 7.5–8.5 ppm, while sulfonamide protons appear near δ 11.5 ppm .
    • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
  • Purity Assessment :
    • HPLC : Retention time consistency and peak integration ensure >98% purity .
    • Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₄N₆O₂S) .

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity?

Advanced Research Question
SAR studies focus on modifying substituents to enhance target affinity or solubility:

  • Imidazo-Pyrazole Modifications :
    • Electron-withdrawing groups (e.g., -CF₃) at position 6 improve metabolic stability .
    • Bulky substituents (e.g., cyclobutane) on the ethyl linker reduce off-target interactions .
  • Pyridine-Sulfonamide Variations :
    • Methoxy groups on pyridine increase solubility but may reduce binding to hydrophobic pockets .
  • Methodology :
    • In Silico Docking : Predict interactions with targets (e.g., kinases) using AutoDock Vina .
    • In Vitro Assays : Test analogs against enzyme panels (e.g., kinase inhibition) .

What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from bioavailability or metabolic instability:

  • Pharmacokinetic Profiling :
    • Measure plasma half-life (t₁/₂) and Cmax via LC-MS/MS to assess absorption .
  • Metabolite Identification :
    • Use hepatic microsomes to identify oxidation or glucuronidation pathways .
  • Formulation Adjustments :
    • Nanoencapsulation improves solubility for in vivo testing .
  • Orthogonal Assays :
    • Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

What methodologies are recommended for elucidating the reaction mechanisms involved in the synthesis of this compound?

Advanced Research Question
Mechanistic studies clarify key bond-forming steps:

  • Kinetic Isotope Effects (KIE) :
    • Compare reaction rates with deuterated reagents to identify rate-determining steps (e.g., imidazole ring closure) .
  • Intermediate Trapping :
    • Use low-temperature NMR to isolate and characterize transient intermediates (e.g., enamine species) .
  • Computational Chemistry :
    • DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for sulfonamide coupling .

How can researchers design experiments to evaluate the compound’s potential off-target effects in cellular models?

Advanced Research Question

  • Proteome-Wide Profiling :
    • Use affinity chromatography with immobilized compound to capture binding partners, followed by MS/MS identification .
  • CRISPR-Cas9 Screens :
    • Knockout candidate off-target genes (e.g., GPCRs) to assess rescue of phenotype .
  • High-Content Imaging :
    • Monitor cellular morphology changes (e.g., apoptosis, cytoskeletal disruption) at submicromolar doses .

What are the best practices for scaling up synthesis while maintaining reproducibility in academic settings?

Advanced Research Question

  • Process Optimization :
    • Replace batch reactions with flow chemistry for imidazo-pyrazole core synthesis, improving heat/mass transfer .
  • Quality Control :
    • Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .
  • Purification :
    • Use automated flash chromatography with gradient elution to isolate high-purity batches (>99%) .

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